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molecular formula C16H16ClNO3 B8480928 ethyl 8-chloro-1-cyclopropyl-9-methyl-4-oxo-4H-quinolizine-3-carboxylate

ethyl 8-chloro-1-cyclopropyl-9-methyl-4-oxo-4H-quinolizine-3-carboxylate

Cat. No. B8480928
M. Wt: 305.75 g/mol
InChI Key: RCPDCUKLCLYADY-UHFFFAOYSA-N
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Patent
US09403818B2

Procedure details

A solution of 2-[2-(3-methyl-4-chloro-pyridin-2-yl)-2-cyclopropyl-ethylidene]-malonic acid diethyl ester (5.76 g, 16.4 mmol) in Dowtherm A (80 mL) was heated in a preheated oil bath at 230° C. for 15 min. The reaction mixture was cooled to room temperature and purified by flash silica column chromatography (hexane:ethyl acetate, 2:1 to 1:2) to afford the title compound as a yellow solid (3.76 g, 75%).
Name
2-[2-(3-methyl-4-chloro-pyridin-2-yl)-2-cyclopropyl-ethylidene]-malonic acid diethyl ester
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:24])[C:5](=[CH:11][CH:12]([C:16]1[C:21]([CH3:22])=[C:20]([Cl:23])[CH:19]=[CH:18][N:17]=1)[CH:13]1[CH2:15][CH2:14]1)[C:6](OCC)=[O:7])[CH3:2]>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[Cl:23][C:20]1[CH:19]=[CH:18][N:17]2[C:16]([C:21]=1[CH3:22])=[C:12]([CH:13]1[CH2:15][CH2:14]1)[CH:11]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:24])[C:6]2=[O:7] |f:1.2|

Inputs

Step One
Name
2-[2-(3-methyl-4-chloro-pyridin-2-yl)-2-cyclopropyl-ethylidene]-malonic acid diethyl ester
Quantity
5.76 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=CC(C1CC1)C1=NC=CC(=C1C)Cl)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by flash silica column chromatography (hexane:ethyl acetate, 2:1 to 1:2)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CN2C(C(=CC(=C2C1C)C1CC1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.76 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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